3-(Difluoromethyl)pyridine
Description
The Role of Fluorine in Modulating Chemical and Biological Properties
The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its characteristics. numberanalytics.com Even the substitution of a single hydrogen atom with fluorine can lead to profound changes in a compound's biological activity. tandfonline.com This is attributed to a combination of factors including fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.comnumberanalytics.com
Influence on Lipophilicity, Metabolic Stability, and Bioavailability
Fluorine can significantly impact a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. Generally, the introduction of fluorine increases lipophilicity, which can enhance a molecule's ability to permeate cell membranes. tandfonline.comnumberanalytics.com However, the effect can vary depending on the specific placement of the fluorine atom. bohrium.com
One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.combohrium.comnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body. tandfonline.comnih.gov This increased stability can lead to a longer duration of action and improved bioavailability, meaning a higher proportion of the administered drug reaches the systemic circulation. tandfonline.comnih.govucd.ie Fluorination can also influence the pKa of nearby functional groups, which can in turn affect a compound's absorption and distribution. bohrium.comucd.ienih.gov
Prevalence of Pyridine (B92270) and its Derivatives in Active Pharmaceutical Ingredients (APIs) and Agrochemicals
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif found in a vast array of biologically active compounds. numberanalytics.com Pyridine and its derivatives are prevalent in numerous pharmaceuticals, including anti-inflammatory drugs, antibiotics, and cardiovascular medications. numberanalytics.commarketresearchfuture.com In fact, over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle. chim.it
The versatility of the pyridine scaffold also extends to the agrochemical industry, where its derivatives are essential components of herbicides, insecticides, and fungicides. market.usgrandviewresearch.comimarcgroup.com The ability of the pyridine ring to engage in various chemical interactions and serve as a scaffold for diverse functional groups contributes to its widespread use in the development of new active compounds. numberanalytics.com The global market for pyridine and its derivatives is substantial and continues to grow, driven by the increasing demand from the pharmaceutical and agrochemical sectors. marketresearchfuture.commarket.usgrandviewresearch.com
Specific Importance of the Difluoromethyl Group (CF2H) in Bioactive Molecules
The difluoromethyl (CF2H) group has emerged as a particularly valuable substituent in the design of bioactive molecules. researchgate.netrsc.org It is recognized for its unique electronic properties and its ability to act as a bioisostere for other functional groups. researchgate.netrsc.orgnih.gov The CF2H group is considered a lipophilic hydrogen bond donor, a characteristic that sets it apart from other polyfluorinated motifs. rsc.orgnih.govscite.ai
Bioisosteric Replacement of Hydroxyl and Thiol Functional Groups
The difluoromethyl group is frequently employed as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. researchgate.netrsc.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. While the CF2H group can mimic the hydrogen-bonding ability of hydroxyl and thiol groups, it does so with increased lipophilicity and metabolic stability. researchgate.netcas.cnnih.gov This replacement can lead to improved pharmacokinetic profiles, such as enhanced membrane permeability and bioavailability, while maintaining or even improving the compound's binding affinity to its target. researchgate.netprinceton.edu
Bioisosteric Replacement for N-Methylpyridinium Moieties
The difluoromethyl group also shows promise as a bioisostere for N-methylpyridinium moieties. rsc.org N-methylpyridinium structures are found in a number of marketed drugs. rsc.org Replacing the methyl group with a difluoromethyl group offers an opportunity to discover novel drug candidates with potentially improved or different biological activities. rsc.org This substitution can influence the spectroscopic properties of fluorescent probes that incorporate N-alkylpyridinium moieties, highlighting the diverse applications of the CF2H group in molecular design. rsc.org
Interactive Data Tables
| Property | Effect of Fluorination | Underlying Reason | Citation |
|---|---|---|---|
| Lipophilicity | Generally increases | Fluorine is more lipophilic than hydrogen. | tandfonline.comnumberanalytics.com |
| Metabolic Stability | Increases | The C-F bond is stronger than the C-H bond and more resistant to enzymatic cleavage. | tandfonline.combohrium.comnih.gov |
| Bioavailability | Often improves | Enhanced metabolic stability and membrane permeability. | tandfonline.comnih.govucd.ie |
| Binding Affinity | Can increase | Fluorine can participate in favorable electrostatic and multipolar interactions with target proteins. | tandfonline.combohrium.comnumberanalytics.com |
| pKa | Can be modulated | Fluorine's strong electron-withdrawing effect alters the acidity/basicity of nearby functional groups. | bohrium.comucd.ienih.gov |
| Original Functional Group | Bioisosteric Replacement | Key Advantages of Replacement | Citation |
|---|---|---|---|
| Hydroxyl (-OH) | Difluoromethyl (CF2H) | Increased lipophilicity, enhanced metabolic stability, can act as a hydrogen bond donor. | researchgate.netrsc.orgnih.gov |
| Thiol (-SH) | Difluoromethyl (CF2H) | Increased lipophilicity, enhanced metabolic stability, can act as a hydrogen bond donor. | researchgate.netrsc.orgnih.gov |
| N-Methylpyridinium | N-Difluoromethylpyridinium | Potential for improved or altered biological activity and modified spectroscopic properties. | rsc.org |
Role in Improving Spectroscopic Properties of Fluorophores
The difluoromethyl group is not only valuable for its biological applications but also for its ability to modulate the properties of functional materials, particularly fluorophores (fluorescent molecules). The replacement of commonly used N-alkyl groups (like N-CH₃) with an N-difluoromethyl (N-CF₂H) group can have a significant and beneficial impact on the spectroscopic properties of these compounds. rsc.orgresearchgate.net
Research has demonstrated that N-difluoromethylation can lead to improved characteristics in fluorescent dyes. rsc.orgresearchgate.net For instance, in a class of push-pull fluorophores based on a coumarin (B35378) scaffold, replacing the N-methyl group with an N-difluoromethyl group resulted in enhanced spectroscopic properties. rsc.org This modification is part of a broader strategy where the introduction of fluorine atoms or fluorinated groups like -CF₂H can tune the electronic and optical behavior of dyes. mdpi.com
The effects of fluorination on fluorophores can be seen in several ways:
Shifts in Wavelength : Introducing fluorine can shift the absorption and emission wavelengths of a fluorophore, sometimes pushing them into more desirable ranges, such as the near-infrared (NIR). mdpi.com For example, modifications to the GFP fluorophore have shown that substitutions on the imidazolinone ring can markedly influence spectral emission. acs.org
Increased Quantum Yield : The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be increased by fluorination. mdpi.com
Enhanced Photostability : Fluorinated dyes often exhibit greater resistance to photobleaching, allowing for longer and more robust imaging experiments. scienceopen.com
This "plug-and-play" approach, where different fluorophores can be used with a single RNA aptamer like Spinach2 to achieve varied spectral properties, highlights the versatility of fluorophore modification. acs.org The ability to synthesize N-difluoromethylated analogues of fluorophores offers a powerful tool for developing brighter, more stable, and spectrally diverse probes for bioimaging and materials science. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKGTFBASUFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997893 | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-44-1 | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)pyridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
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| Record name | 3-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Difluoromethyl Pyridine and Analogues
Direct C-H Difluoromethylation of Pyridines
Direct C-H difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated pyridines. nih.gov These methods involve the generation of a difluoromethyl radical (•CF2H) which then adds to the pyridine (B92270) ring. Key challenges in this field include controlling the regioselectivity of the addition and developing environmentally benign reaction conditions.
Controlling the position of functionalization on the pyridine ring is a formidable challenge due to the inherent electronic properties of the heterocycle, which typically favor reactions at the ortho- and para-positions. researchgate.net Recent advances have enabled highly regioselective methods for the previously elusive meta- (C3) and switchable meta-/para- (C4) difluoromethylation.
A novel strategy for achieving meta-selective C-H difluoromethylation involves the use of oxazino pyridine intermediates. nih.govresearchgate.net These intermediates are readily accessed through a redox-neutral dearomatization-rearomatization sequence by reacting pyridines with reagents like dimethylacetylene dicarboxylate (DMAD). thieme-connect.comresearchgate.net The resulting oxazino pyridine, which contains a dienamine-type structure, exhibits nucleophilic character at the β- and δ-positions (corresponding to the C3 and C5 positions of the original pyridine). researchgate.net This altered reactivity allows for a highly regioselective radical attack at the meta-position.
The process involves the generation of a difluoromethyl radical, which then adds to the C3 position of the oxazino intermediate. Subsequent rearomatization delivers the C3-difluoromethylated pyridine. researchgate.net This method has proven effective for a range of pyridine substrates. thieme-connect.com
Table 1: Meta-Difluoromethylation via Oxazino Pyridine Intermediates researchgate.net
| Substrate | Difluoromethylating Reagent | Yield (%) |
|---|---|---|
| 4-Phenylpyridine derivative | ICH(CF3)CO2Et | 75 |
| 4-(p-Tolyl)pyridine derivative | ICH(CF3)CO2Et | 72 |
| 4-(4-Methoxyphenyl)pyridine derivative | ICH(CF3)CO2Et | 68 |
| 4-(4-Chlorophenyl)pyridine derivative | ICH(CF3)CO2Et | 71 |
A significant advantage of the oxazino pyridine intermediate strategy is the ability to switch the regioselectivity from meta to para under easily tunable, pH-dependent conditions. researchgate.netresearchgate.net By treating the pre-formed oxazino pyridine intermediate with an acid, such as camphorsulfonic acid (CSA), it is converted in situ to a pyridinium (B92312) salt. researchgate.netresearchgate.net
This transformation fundamentally alters the electronic nature of the substrate. The pyridinium ion is electron-deficient and susceptible to nucleophilic or radical attack at the γ-position (C4). researchgate.net Consequently, subjecting the pyridinium salt to a Minisci-type radical alkylation with a suitable •CF2H radical source leads to highly para-selective difluoromethylation. thieme-connect.com This pH-dependent switch allows for controlled access to either the meta- or para-difluoromethylated pyridine isomer from a common intermediate. researchgate.netnih.gov
Table 2: Switchable Meta- vs. Para-Difluoromethylation researchgate.net
| Starting Pyridine | Condition | Position | Yield (%) |
|---|---|---|---|
| 4-Phenylpyridine | Basic (Oxazino Intermediate) | meta | 75 |
| 4-Phenylpyridine | Acidic (Pyridinium Salt) | para | 60 |
| 4-(tert-Butyl)pyridine | Basic (Oxazino Intermediate) | meta | 61 |
| 4-(tert-Butyl)pyridine | Acidic (Pyridinium Salt) | para | 55 |
Photocatalysis offers a mild and efficient alternative for generating difluoromethyl radicals for C-H functionalization. nih.gov These methods often operate at room temperature using visible light, providing a greener approach to synthesis.
To enhance the sustainability of difluoromethylation reactions, transition-metal-free synthetic methods have been developed. rsc.orgrsc.org One such approach utilizes readily available and inexpensive reagents like ethyl bromodifluoroacetate as both the difluoromethyl source and an alkylating agent in a two-step process involving N-alkylation followed by hydrolysis and decarboxylation. rsc.org Other protocols achieve trifluoromethylation, a related transformation, using visible-light-induced photoredox catalysis with organic dyes like eosin Y, completely avoiding transition metals. rsc.org Some light-promoted reactions can even proceed in the absence of any external photocatalyst or additives, relying on the formation of an electron donor-acceptor (EDA) complex between the substrate and the reagent. chemrxiv.orgacs.org
Covalent Organic Frameworks (COFs) are crystalline porous polymers that have gained attention as heterogeneous photocatalysts. nih.gov A cutting-edge strategy involves fabricating COFs with dual-active centers to enhance photocatalytic performance for direct C-H difluoromethylation of heterocycles. nih.govacs.org
These COFs are designed by incorporating both electron-donating (e.g., anthracene) and electron-accepting (e.g., benzothiadiazole) moieties into a stable framework, such as one with vinylidene linkages. nih.govnih.gov This architecture establishes a clear charge transfer pathway, promoting the efficient separation of photoexcited electrons and holes under visible light. acs.org The separated photogenerated holes are used to generate the crucial difluoromethyl radicals, while the electrons activate molecular oxygen, completing the catalytic cycle. nih.gov This synergistic approach has demonstrated high yields and remarkable functional group tolerance for the difluoromethylation of various heterocycles. nih.govacs.org
Table 3: COF-Photocatalyzed Difluoromethylation of Heterocycles acs.org
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| Caffeine | V-COF-AR-BT | 91 |
| Xanthine | V-COF-AR-BT | 85 |
| Uracil | V-COF-AR-BT | 78 |
| Quinoline | V-COF-AR-BT | 88 |
Photocatalytic Approaches
Visible-Light-Driven Difluoromethylation Strategies
Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H difluoromethylation. These strategies often involve the generation of a difluoromethyl radical, which then reacts with the pyridine substrate.
One approach utilizes an electrophilic S-(difluoromethyl)diarylsulfonium salt as a difluoromethyl radical precursor under photoredox catalysis. This method has been successfully applied to the synthesis of various difluoromethylated nitrogen-containing heterocycles, including phenanthridines and isoquinolines, from isocyanide precursors nih.gov. The reaction proceeds under mild conditions and demonstrates a broad substrate scope nih.gov.
Another strategy employs [bis(difluoroacetoxy)iodo]benzene as a difluoromethylation reagent for the direct C-H difluoromethylation of quinoxalin-2(1H)-ones, induced by visible light without the need for a catalyst researchgate.net. This method is noted for its use of inexpensive and readily available reagents researchgate.net. Similarly, a photochemical approach for the difluoromethylation of quinoxalin-2(1H)-ones has been developed using difluoroacetic anhydride and pyridine N-oxide under catalyst-free conditions nih.govbohrium.com.
For the synthesis of CF2H-substituted quinazolinones, difluoromethyltriphenylphosphonium bromide serves as an effective difluoromethylation reagent in a visible-light-induced radical difluoromethylation/cyclization of unactivated alkenes acs.org. This protocol is valued for its operational simplicity and wide functional group tolerance acs.org.
In the context of pyridine functionalization, a method for the meta-C-H-difluoromethylation of pyridines has been developed using oxazino pyridine intermediates. This process involves a radical reaction initiated by visible light irradiation nih.gov.
| Catalyst/Reagent | Substrate | Product | Key Features |
| S-(Difluoromethyl)diarylsulfonium salt | Isocyanides | Difluoromethylated phenanthridines, isoquinolines | Photoredox catalysis, broad substrate scope nih.gov. |
| [Bis(difluoroacetoxy)iodo]benzene | Quinoxalin-2(1H)-ones | C3-difluoromethylated quinoxalin-2(1H)-ones | Visible light-induced, catalyst-free researchgate.net. |
| Difluoroacetic anhydride and pyridine N-oxide | Quinoxalin-2(1H)-ones | C3-difluoromethylated quinoxalin-2(1H)-ones | Photochemical, catalyst-free nih.govbohrium.com. |
| Difluoromethyltriphenylphosphonium bromide | Unactivated alkenes | CF2H-substituted quinazolinones | Visible light-induced radical cyclization acs.org. |
| Not specified | Oxazino pyridine intermediates | meta-difluoromethylated pyridines | Visible light irradiation, radical process nih.gov. |
Transition Metal-Catalyzed C-H Difluoromethylation
Transition metal catalysis provides a direct and efficient route to form C(sp2)-CF2H bonds by activating otherwise inert C-H bonds on the pyridine ring. Copper, palladium, and iron catalysts have been prominently explored for this transformation.
Copper-catalyzed difluoromethylation has been a subject of significant research, although it presents challenges due to the thermal instability of the CuCF2H intermediate beilstein-journals.orgnih.gov. Despite this, several effective methods have been developed. Directing groups have been shown to enhance the reactivity of aryl bromides and chlorides in copper-mediated fluoroalkylation reactions nih.gov. Pyridine and other nitrogen-containing heterocycles can act as directing groups, facilitating the reaction between N-heterocyclic carbene copper(I) fluoroalkyl complexes and aryl halides nih.gov.
One of the challenges in copper-catalyzed C(sp2)-CF2H bond formation is the high energy barrier associated with the oxidative addition to Cu(I) researchgate.net. However, the use of chiral diamine ligands with copper catalysts has enabled the high-yield conversion of a diverse range of alkyl halides to their alkyl-CF2H analogues with excellent enantioselectivity researchgate.net.
A stepwise approach to difluoromethylated arenes involves the copper-catalyzed coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by removal of the ester group rsc.org.
| Catalyst System | Substrate | Key Features |
| (IPr)CuI–fluoroalkyl complexes | Aryl halides with directing groups | Enhanced reactivity for aryl bromides and chlorides nih.gov. |
| Copper catalysts with chiral diamine ligands | Alkyl halides | High yield and excellent enantioselectivity researchgate.net. |
| CuI | Aryl iodides and α-silyldifluoroacetates | Stepwise synthesis of difluoromethyl aromatics beilstein-journals.org. |
Palladium catalysis is a versatile tool for C-H functionalization. While oxidative addition to Pd(0) is more facile than to Cu(I), the transmetallation of the CF2H group to Pd(II) can be challenging rsc.org. Despite this, palladium-catalyzed methods for the difluoromethylation of heteroaryl halides have been successfully developed.
A general method for the palladium-catalyzed direct difluoromethylation of a wide range of heteroaryl chlorides, bromides, and iodides, including pyridyl halides, has been reported nih.gov. This reaction proceeds under mild conditions and tolerates various functional groups nih.gov. The catalyst system often involves a palladium precursor and a suitable ligand, with the choice of ligand being crucial for the reaction's efficiency. For instance, in the difluoromethylation of 3-((benzyloxy)methyl)-5-bromopyridine, different palladium catalysts and ligands were screened to optimize the yield nih.gov.
| Catalyst System | Substrate | Product | Key Features |
| [Pd] (5 mol%), Ligand (10 mol%) | Heteroaryl halides (Cl, Br, I) | Difluoromethylated heteroarenes | Mild conditions, broad substrate scope nih.gov. |
Iron, being an earth-abundant and less toxic metal, offers a more sustainable alternative for catalysis. An iron-catalyzed cross-coupling protocol for the difluoromethylation of diaryl zinc reagents has been developed using difluoromethyl 2-pyridyl sulfone as the difluoromethyl source rsc.org. This method is noted for its mild conditions and broad applicability rsc.org.
Indirect Synthetic Routes and Cyclization Strategies
Indirect methods for synthesizing 3-(difluoromethyl)pyridine and its analogues often involve the use of building blocks that already contain the difluoromethyl group or employ cyclization reactions to construct the pyridine ring.
This "building-block" approach assembles the pyridine ring from smaller, pre-fluorinated molecules researchoutreach.org. This strategy is particularly useful when direct difluoromethylation is challenging or leads to undesired regioisomers. For instance, cyclo-condensation reactions using building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have been employed for the synthesis of trifluoromethylpyridine derivatives, and similar principles can be applied for difluoromethylated analogues researchoutreach.org.
A novel transition metal-free method for the N-difluoromethylation of pyridines and 4-pyridones/quinolones utilizes ethyl bromodifluoroacetate as the fluorine source rsc.orgrsc.org. The reaction proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated products rsc.orgrsc.org.
The regioselective introduction of the difluoromethyl group at the meta- or para-position of pyridines, which is often difficult to achieve through direct C-H functionalization, can be accomplished using a strategy of temporary dearomatization. The dearomatized intermediates then react with difluoromethyl-containing reagents uni-muenster.de.
| Building Block/Reagent | Target Molecule | Key Features |
| Ethyl bromodifluoroacetate | N-difluoromethylated pyridines and 4-pyridones/quinolones | Transition metal-free, two-step process rsc.orgrsc.org. |
| Difluoromethyl-containing reagents | meta- or para-difluoromethylated pyridines | Temporary dearomatization strategy uni-muenster.de. |
Ring-Forming Reactions
The de novo construction of the pyridine ring with a pre-installed difluoromethyl group is a fundamental approach to synthesizing difluoromethylated pyridines. This strategy involves building the heterocyclic core from acyclic, difluoromethyl-containing precursors through various condensation and cycloaddition reactions. While preparing simple difluoromethyl pyridines this way can be inefficient for exploring diverse substitution patterns, it is a powerful method for scalable production of key intermediates nih.gov.
Condensation Reactions
Condensation reactions are a cornerstone of pyridine synthesis, involving the formation of carbon-carbon and carbon-nitrogen bonds from carbonyl compounds, enamines, and a nitrogen source, typically ammonia. Classic named reactions like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses define this category. While specific applications of these methods to produce this compound are not extensively documented, the principles are readily adaptable. For instance, trifluoromethylated pyridines have been successfully synthesized via cyclocondensation, indicating the feasibility of using difluoromethylated building blocks in similar reaction schemes nih.gov.
Cycloaddition and Cyclocondensation Reactions
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, provide a powerful method for constructing six-membered rings. In the context of pyridine synthesis, aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, are employed. The Kondrat'eva pyridine synthesis, which involves the reaction of an oxazole (acting as an azadiene) with a dienophile, is a classic example that results in a pyridine ring after the extrusion of a small molecule.
While direct examples for this compound are sparse, the synthesis of trifluoromethyl-containing pyridines via multicomponent Kröhnke-type reactions has been reported researchgate.net. The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and ammonium acetate to form highly substituted pyridines drugfuture.comwikipedia.org. Furthermore, copper-catalyzed [3+3] cycloadditions of oxime esters with β-CF₃-acrylonitrile have been developed to produce trifluoromethylated 2-aminopyridines, showcasing another modern cyclization strategy rsc.org. These methodologies demonstrate the potential for creating difluoromethylated pyridines by employing appropriately substituted difluoromethylated precursors in cycloaddition and cyclocondensation cascades.
N-Difluoromethylation of Pyridines and Derivatives
Attaching a difluoromethyl group directly to the nitrogen atom of a pre-existing pyridine ring offers a direct route to N-difluoromethylated pyridinium salts and related structures like pyridones. This transformation leverages the nucleophilicity of the pyridine nitrogen.
Two-step Processes involving N-Alkylation and Hydrolysis/Decarboxylation
A novel, transition-metal-free method for the N-difluoromethylation of pyridines utilizes the inexpensive and readily available reagent, ethyl bromodifluoroacetate (BrCF₂COOEt) nih.govrsc.org. The reaction proceeds through a two-step sequence within a single pot. First, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate in an N-alkylation step. This forms an N-(alkoxycarbonyldifluoromethyl)pyridinium intermediate. The second step involves the in situ hydrolysis of the ester group, followed by decarboxylation, which releases carbon dioxide and water to yield the final N-difluoromethylated pyridine product nih.govrsc.org.
Influence of Steric and Electronic Effects on N-Difluoromethylation
The efficiency and outcome of N-difluoromethylation are significantly influenced by the steric and electronic properties of substituents on the pyridine ring nih.gov.
Electronic Effects : Pyridines bearing electron-donating groups (EDGs), such as the methyl group in 2-picoline or the potent dimethylamino group in 4-(Dimethylamino)pyridine (DMAP), show enhanced reactivity towards N-alkylation. The EDGs increase the nucleophilicity of the ring nitrogen, facilitating the initial attack on ethyl bromodifluoroacetate. Conversely, pyridines with electron-withdrawing groups (EWGs), like the ester in ethyl isonicotinate, exhibit very low conversion yields as the electron-deficient ring deactivates the nitrogen atom nih.gov.
Steric Effects : Steric hindrance around the nitrogen atom can impede the reaction. For example, 2,6-lutidine, which has two methyl groups flanking the nitrogen, shows a very low conversion yield (<5%). This indicates that severe steric hindrance can override the activating effect of the electron-donating methyl groups nih.gov. In the case of 2-picoline, the electronic donating effect of the single methyl group appears to compensate for its steric bulk, leading to a higher conversion than the unsubstituted pyridine nih.gov.
An interesting outcome is observed with a methoxy (B1213986) group at the 4-position. Its strong electron-donating nature facilitates the reaction, but it ultimately leads to the formation of an N-difluoromethylated pyridin-4-one structure instead of a simple pyridinium salt nih.gov.
| Pyridine Derivative | Substituent Type | Conversion Yield (%) |
|---|---|---|
| 4-(Dimethylamino)pyridine (DMAP) | Strong Electron-Donating | ~95% |
| 2-Picoline (2-Methylpyridine) | Electron-Donating / Sterically Moderate | 81% |
| Pyridine | Unsubstituted | 63% |
| 2,6-Lutidine (2,6-Dimethylpyridine) | Electron-Donating / Sterically Hindered | <5% |
| Ethyl isonicotinate | Electron-Withdrawing | <5% |
Late-Stage Difluoromethylation of Complex Pyridine-Containing Molecules
Late-stage functionalization—the introduction of a functional group into a complex molecule at a late point in its synthesis—is a highly valuable strategy in drug discovery. For pyridine-containing compounds, direct C-H difluoromethylation allows for the rapid generation of analogues without the need for lengthy de novo synthesis nih.gov.
A recently developed method achieves the direct difluoromethylation of the pyridine ring at the meta- or para-positions through a switchable, radical-based process nih.govuni-muenster.de. This strategy overcomes the challenge of controlling regioselectivity on the electron-deficient pyridine ring. The key is the temporary dearomatization of the pyridine to form oxazino pyridine intermediates. These intermediates undergo a radical meta-C-H difluoromethylation nih.govuni-muenster.de.
Crucially, the regioselectivity can be switched to the para-position. By treating the oxazino pyridine intermediate with acid in situ, it is converted to a pyridinium salt. This salt then undergoes a highly regioselective Minisci-type radical alkylation at the para-position nih.gov. The mild conditions of this methodology make it suitable for the late-stage difluoromethylation of complex, drug-like molecules containing a pyridine core nih.govuni-muenster.de.
Reactivity and Reaction Mechanisms of 3 Difluoromethyl Pyridine
Electrophilic, Nucleophilic, and Radical Reactivity
The reactivity of the difluoromethyl group is nuanced. The difluoromethyl radical (•CF2H) is generally considered to be nucleophilic in character, similar to alkyl and aryl radicals. nih.govnih.gov This contrasts with the trifluoromethyl radical (•CF3), which is electrophilic. nih.gov This difference in reactivity dictates how these radicals interact with other molecules. For instance, the nucleophilic •CF2H radical tends to react with electrophilic regions of a molecule. nih.gov
However, the difluoromethyl group can also be engineered to act as a nucleophile itself. By deprotonating the Ar-CF2H group using a combination of a strong base and a weak Lewis acid, a nucleophilic Ar-CF2− synthon can be generated. acs.org These stabilized anions are capable of reacting with a wide range of electrophiles, including carbonyls, imines, and aryl halides, under mild conditions. acs.org This approach provides a modular way to form new carbon-carbon bonds at the difluoromethylene position. acs.org
Conversely, the pyridine (B92270) ring itself can be activated to undergo various reactions. N-functionalized pyridinium (B92312) salts have emerged as versatile intermediates that can enhance reactivity and control regioselectivity in radical-based C–H functionalization reactions. researchgate.netacs.orgnih.gov These salts can act as radical precursors and pyridine surrogates, enabling reactions at the C2 and C4 positions under mild, acid-free conditions. researchgate.netacs.orgnih.gov
Mechanistic Investigations of C-H Difluoromethylation
The direct C-H difluoromethylation of pyridines is an efficient strategy for synthesizing difluoromethylated pyridines. nih.govrepec.org Mechanistic studies have revealed several pathways for these transformations, including radical processes, the involvement of specific intermediates, and photocatalytic mechanisms.
Radical difluoromethylation has become a powerful tool for incorporating the CHF2 group into organic compounds due to its mild reaction conditions and broad substrate scope. rsc.orgresearchgate.net These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor. researchgate.net A variety of methods, including transition metal catalysis, photoredox catalysis, and electrochemical transformations, have been developed to generate these radicals. rsc.org
For example, a photocatalytic approach can be used where a photosensitizer, upon visible light irradiation, initiates a process that leads to the formation of the difluoromethyl radical from a precursor like sodium difluoromethyl sulfite. rsc.org This radical then adds to the pyridine ring, and subsequent oxidation and deprotonation yield the difluoromethylated product. rsc.org The practicality of these methods is often demonstrated through late-stage difluoromethylation of complex bioactive molecules. rsc.org
The regioselectivity of C-H functionalization on the pyridine ring can be controlled through the use of specific intermediates. A significant challenge in pyridine chemistry is achieving functionalization at the meta-position (C3), as the electronic nature of the ring typically favors reactions at the ortho (C2) and para (C4) positions. researchgate.net
One innovative approach involves the use of oxazino pyridine intermediates, which are formed from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate. thieme-connect.com These intermediates act as dearomatized, electron-rich dienamine-type structures. researchgate.netresearchgate.net Under basic conditions, they exhibit nucleophilic character at the β- and δ-positions, allowing for meta-selective radical difluoromethylation. researchgate.netresearchgate.net A suitable difluoromethyl radical source for this transformation is 2,2-difluoro-2-iodo-1-phenylethan-1-one. thieme-connect.com
By changing the reaction conditions from basic to acidic, the oxazino pyridine can be converted in situ into a pyridinium salt . nih.govresearchgate.net This switch in intermediate changes the reactivity, directing the functionalization to the para-position (C4). nih.govresearchgate.netresearchgate.net The para-difluoromethylation is typically achieved through a Minisci-type radical alkylation using a reagent like bis(difluoroacetyl)peroxide. thieme-connect.com This dual-reactivity strategy allows for a switchable and highly regioselective difluoromethylation of pyridines at either the meta or para position. nih.govresearchgate.net
Pyridinium salts , more broadly, are valuable intermediates in pyridine functionalization. nih.govtemple.edu N-functionalized pyridinium salts, in particular, have been used in visible-light-mediated reactions where they serve as both radical precursors and pyridine surrogates, offering excellent regiocontrol for reactions at the C2 and C4 positions. researchgate.netacs.org
While less is detailed in the provided context specifically for 3-(difluoromethyl)pyridine, N-silyl enamines are known intermediates in related fluorination chemistries, often used to generate specific enolate equivalents for subsequent reactions.
Photocatalysis offers a mild and efficient way to achieve C-H difluoromethylation. nih.gov These reactions often proceed via a radical mechanism initiated by a photocatalyst, such as an iridium or ruthenium complex, upon visible light irradiation. rsc.orgmdpi.com
A general photocatalytic cycle for difluoromethylation can be described as follows:
The photocatalyst absorbs light and is excited to a higher energy state.
The excited photocatalyst interacts with a difluoromethyl radical precursor (e.g., ethyl bromodifluoroacetate) via a single-electron transfer (SET) process, generating the difluoromethyl radical. mdpi.com
This radical then adds to the heterocyclic substrate.
The resulting radical intermediate is oxidized, often by the oxidized form of the photocatalyst, to a carbocation.
Finally, deprotonation yields the difluoromethylated product and regenerates the ground-state photocatalyst. nih.gov
Organic photoredox catalysis has also been employed for the direct difluoromethylation of heterocycles, using molecular oxygen as a green oxidant and avoiding the need for metal catalysts. nih.gov These methods are operationally simple and have been successfully applied to the late-stage functionalization of drug molecules. nih.gov
Cross-Coupling Reactions Involving Difluoromethylated Pyridines
Cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been applied to the synthesis of difluoromethylated compounds. Nickel-catalyzed reductive cross-coupling reactions have been developed to form C(sp²)–C(sp²) bonds. One such reaction involves the coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). acs.org Interestingly, the selectivity of this reaction can be controlled by the choice of ligand. With a phosphine (B1218219) ligand, selective cleavage of the C(sp²)–S bond occurs, leading to 2-pyridination of the aryl iodide. cas.cn However, using a tridentate terpyridine ligand switches the reactivity to favor cleavage of the C(sp³)–S bond, resulting in the difluoromethylation of the aryl iodide. cas.cn This provides a facile method for accessing difluoromethylarenes under mild conditions without the need for pre-formed organometallic reagents. cas.cn
Another approach is the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, which serves as a crystalline and sustainably sourced difluoromethylation reagent. nih.gov Mechanistic studies suggest that this process involves the formation of a •CF₂H radical. nih.gov
Palladium-catalyzed Negishi cross-coupling has also been employed for the difluoromethylation of aryl halides using a (difluoromethyl)zinc reagent. acs.org Furthermore, nickel-catalyzed Suzuki cross-coupling reactions have been developed for the synthesis of aryldifluoromethyl aryl ethers using aryloxydifluoromethyl bromides. springernature.com
Gem-Difluoroolefination Reactions Utilizing Difluoromethyl 2-Pyridyl Sulfone
Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) is a versatile reagent that can also be used for gem-difluoroolefination, which is the conversion of a carbonyl group (C=O) to a difluoromethylene group (C=CF₂). nih.govcas.cn This reaction provides a direct method for synthesizing gem-difluoroalkenes, which are valuable intermediates in organic synthesis. cas.cncas.cn
The reaction proceeds via a Julia-Kocienski olefination protocol. cas.cncas.cn The mechanism involves the initial addition of the deprotonated sulfone to an aldehyde or ketone to form a carbinol intermediate. nih.gov For aldehydes and certain ketones, this intermediate eliminates to form the gem-difluoroalkene under basic conditions. cas.cn
However, for diaryl ketones, the reaction under basic conditions is often unsuccessful due to a retro-aldol type decomposition of the intermediate. cas.cnnih.gov An alternative acid-promoted pathway has been developed to overcome this limitation. In this modified procedure, the carbinol intermediate undergoes a Smiles rearrangement under acidic conditions to yield the desired gem-difluoroalkene in excellent yields. cas.cnnih.gov
The scope of this gem-difluoroolefination reaction is broad, tolerating various substituents on both aldehydes and ketones. cas.cn For enolizable aliphatic aldehydes, which can be problematic, the use of an in situ generated amide base (from CsF and tris(trimethylsilyl)amine) has been shown to be effective in minimizing undesired enolization. nih.gov
Applications of 3 Difluoromethyl Pyridine in Medicinal Chemistry
Design and Synthesis of Novel Drug Candidates
The synthesis of drug candidates incorporating the 3-(difluoromethyl)pyridine scaffold is an area of active research. The introduction of the difluoromethyl group into the pyridine (B92270) ring, particularly at the meta-position (3-position), has been a chemical challenge. chemeurope.comuni-muenster.de However, recent advancements have provided new synthetic strategies to access these valuable building blocks. chemeurope.comuni-muenster.de
One novel method involves a temporary dearomatization of the pyridine ring, which allows for the precise introduction of the difluoromethyl group at specific sites. chemeurope.comuni-muenster.de This strategy is advantageous as it can be applied late in a synthetic sequence, enabling the modification of complex, pyridine-containing drugs. chemeurope.comuni-muenster.de The use of inexpensive and commercially available reagents makes this approach practical for broader applications in drug discovery. uni-muenster.de
The synthesis of trifluoromethylpyridines, a related class of compounds, often involves methods like chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov While distinct, these established methods for trifluoromethylpyridines have paved the way for the development of synthetic routes to their difluoromethylated analogs. For instance, the synthesis of 3-difluoromethyl-quinoxalin-2-ones has been achieved through a visible-light-driven difluoromethylation reaction, showcasing a modern approach to incorporating the CHF2 group into heterocyclic systems. nih.gov
Modulation of Biological Activity through Difluoromethyl Group Incorporation
The difluoromethyl group is recognized for its unique electronic properties and its capacity to serve as a bioisostere of common functional groups like hydroxyl and thiol moieties. rsc.org This substitution can significantly enhance a molecule's biological activity by improving membrane permeability and binding affinity to target proteins. rsc.org
Anticancer Agents
Pyridine derivatives are a prominent class of compounds in the development of anticancer agents, with numerous examples in clinical use. ekb.egopenresearchlibrary.orgresearchgate.net The incorporation of fluorine-containing groups, such as the trifluoromethyl group, into these scaffolds has been shown to be beneficial for their anticancer activity. nih.gov For instance, novel pyridine-thiazole hybrid molecules have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com Although direct studies on this compound-based anticancer agents are limited in the provided search results, the known success of fluorinated pyridine derivatives suggests that this compound is a promising scaffold for the design of new anticancer drugs.
Quorum Sensing Inhibitors
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapy. nih.govnih.govmdpi.com Inhibition of QS can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.gov Certain nitrogen-containing heterocyclic compounds, such as 4-Nitro-pyridine-N-oxide, have been identified as effective QS inhibitors. nih.gov While there is no specific mention of this compound as a quorum sensing inhibitor in the provided search results, its structural similarity to other heterocyclic QS inhibitors suggests it could be a valuable scaffold for the design of novel agents in this class.
Lipid Kinase Inhibitors
Lipid kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. mdpi.com Consequently, they are important targets for drug development. A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines has identified them as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. mdpi.com This demonstrates that pyridine-containing structures can be effective inhibitors of this enzyme class. Furthermore, a known pan-class I PI 3-kinase inhibitor, ZSTK474, features a 2-(difluoromethyl)-1H-benzimidazole moiety, highlighting the utility of the difluoromethyl group in targeting lipid kinases. nih.gov The combination of a pyridine ring and a difluoromethyl group in this compound makes it a compelling starting point for the design of novel lipid kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical for their pharmacological effects. nih.gov
In the context of lipid kinase inhibitors, SAR studies of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines have shown that modifications at both the 3- and 6-positions of the isothiazolo[4,3-b]pyridine core significantly impact their inhibitory potency against PIKfyve and PIP4K2C. mdpi.com For a series of PI 3-kinase inhibitors based on a 2-(difluoromethyl)-1H-benzimidazole scaffold, substitutions on the benzimidazole (B57391) ring were found to have a profound effect on their potency. nih.gov
While direct SAR studies on a broad range of this compound derivatives are not extensively detailed in the provided results, the existing data on related structures provide valuable insights. It is anticipated that modifications to the pyridine ring of this compound, as well as the incorporation of this moiety into larger molecular scaffolds, will have a significant impact on biological activity. The electron-withdrawing nature of the difluoromethyl group at the 3-position is expected to influence the electronic properties of the pyridine ring and its interactions with biological targets.
Table of SAR data for selected pyridine and difluoromethyl-containing compounds:
| Compound/Series | Target | Key SAR Findings |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | The nature of the substituent on the piperazine (B1678402) ring significantly influences antibacterial efficacy. nih.gov |
| 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines | PIKfyve/PIP4K2C | Structural variations at both the 3- and 6-positions of the core scaffold are crucial for inhibitory activity. mdpi.com |
| 2-(Difluoromethyl)-benzimidazole PI 3-kinase inhibitors | PI 3-Kinase | Substitution at the 4 and 6 positions of the benzimidazole ring has significant effects on potency. nih.gov |
Development of Fluorescent Probes for Bioimaging
The incorporation of the difluoromethyl (CF₂H) group into fluorescent probes is an emerging area of interest in bioimaging. This is due to the unique electronic properties of the CF₂H group, which can modulate the photophysical characteristics of a fluorophore. While the direct application of this compound in fluorescent probes is not yet widely documented in scientific literature, research into analogous structures, particularly N-difluoromethylated pyridinium (B92312) derivatives, has demonstrated the potential of the difluoromethyl group to enhance probe properties for bioimaging applications.
The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups and is capable of forming hydrogen bonds. rsc.orgresearchgate.net These characteristics can influence the solubility, cell permeability, and target interaction of a fluorescent probe.
Recent synthetic advancements have made difluoromethylated pyridines more accessible, which is likely to spur their use in the design of novel fluorescent probes. chemeurope.comeurekalert.org A notable strategy involves the N-difluoromethylation of pyridine-containing fluorophores. This chemical modification has been shown to improve the spectroscopic properties of the dyes. rsc.org
Research has demonstrated that replacing an N-methyl (N-CH₃) group with an N-difluoromethyl (N-CF₂H) group on a pyridine-based fluorophore can lead to a bathochromic shift, which is a shift to longer wavelengths, in both the absorption and emission spectra. rsc.org This is a desirable feature in bioimaging as it can help to reduce background fluorescence from biological samples and allow for deeper tissue penetration of light. youtube.comyoutube.com
For instance, the N-difluoromethylation of a coumarin-based pyridine scaffold, nicknamed COUPY, resulted in a significant red-shift in its fluorescence. rsc.org This modification highlights the potential for fine-tuning the optical properties of fluorescent probes through the strategic incorporation of the difluoromethyl group. The enhanced properties of these N-difluoromethylated fluorophores open the door to the development of novel fluorescent probes for various bioimaging applications. scispace.com
The table below presents a comparison of the photophysical properties of two fluorophores and their N-difluoromethylated analogues in acetonitrile (B52724) (ACN), illustrating the impact of the N-CF₂H group. rsc.orgscispace.com
| Compound | Functional Group | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |
| 8a | N-CH₃ | 490 | 665 |
| 8b | N-CF₂H | 502 | 675 |
| 9a | N-CH₃ | 585 | 705 |
| 9b | N-CF₂H | 592 | 711 |
Applications of 3 Difluoromethyl Pyridine in Agrochemical Chemistry
Development of Pesticides and Crop Protection Products
The development of new pesticides and crop protection products relies on the discovery of novel active ingredients with superior efficacy, selectivity, and environmental profiles. Fluorinated compounds, particularly those containing a pyridine (B92270) ring, are a major focus of this research. researchoutreach.org While numerous pesticides are based on the trifluoromethylpyridine scaffold, direct derivatization of 3-(Difluoromethyl)pyridine for broad-spectrum pesticide development is not widely documented in readily accessible literature.
Research in the broader field of fluorinated pyridines has shown that the position and nature of the fluorine-containing substituent are critical for biological activity. nih.gov For example, various commercial insecticides and fungicides have been developed from trifluoromethylpyridine isomers. researchoutreach.orgnih.govrsc.org However, specific examples of commercial pesticides where the core active structure is explicitly a derivative of this compound are not prominently featured in scientific and patent literature.
Design of Fungicides
The design of modern fungicides often targets specific fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH). The SDHI class of fungicides is a major area of research, and several successful products contain a fluorinated pyrazole (B372694) carboxamide moiety. Notably, the fungicide Pydiflumetofen contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure. While this is a pyrazole and not a pyridine, it highlights the utility of the 3-(difluoromethyl) group in designing potent fungicides that inhibit fungal respiration. nih.gov
Similarly, the fungicide Benzovindiflupyr is also a pyrazole carboxamide SDHI that incorporates a 3-(difluoromethyl) group on the pyrazole ring. The synthesis of these fungicides relies on key intermediates derived from difluoromethylated pyrazoles.
Direct research or commercial fungicides based on a this compound scaffold are not as clearly identified in the available literature. The focus in the pyridine class of fungicides has often been on trifluoromethyl derivatives, such as Fluazinam and Fluopicolide, which are derived from 3-(trifluoromethyl)pyridine (B54556) intermediates. jst.go.jp
Herbicides and Insecticides
The application of fluorinated pyridines in the development of herbicides and insecticides is well-established. Herbicides such as Fluazifop-butyl and Flazasulfuron, and insecticides like Chlorfluazuron and Sulfoxaflor, all contain a trifluoromethylpyridine core. nih.govjst.go.jpresearchoutreach.org These compounds have demonstrated the effectiveness of this chemical class in controlling a wide range of weeds and insect pests.
A search for herbicides and insecticides specifically derived from this compound does not yield prominent commercial examples. Patent literature, such as that for pyridine-3-sulfonyl compounds, often focuses on trifluoromethyl substitutions when describing pesticidal agents. google.com Research on novel insecticides containing a trifluoromethyl pyridine and an oxadiazole moiety has also been reported, showing good activity against various pests. nih.govrsc.org This underscores the extensive research into trifluoromethylpyridines, while similar, publicly documented success with this compound derivatives in herbicides and insecticides appears to be limited.
Influence on Agrochemical Efficacy and Metabolic Stability
The introduction of a difluoromethyl group, as opposed to a trifluoromethyl group, can significantly influence a molecule's physicochemical properties, which in turn affects its efficacy and metabolic stability. The -CF2H group is less lipophilic than the -CF3 group and has the capacity to act as a hydrogen bond donor. These differences can alter how an agrochemical is absorbed and translocated within a plant, how it binds to its target site, and how it is metabolized by the plant or target pest. chigroup.site
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of molecular structures. For 3-(Difluoromethyl)pyridine, a suite of techniques is employed to probe its atomic and molecular properties, from nuclear spin states to vibrational modes and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are essential for full characterization.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically downfield due to the ring's electron-withdrawing nature. The single proton on the difluoromethyl group (-CHF₂) is of particular diagnostic importance. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (according to the n+1 rule for spin-spin coupling). The chemical shift of this proton would be significantly influenced by the electronegative fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. The two fluorine atoms of the difluoromethyl group in this compound are expected to produce a doublet in the ¹⁹F NMR spectrum, resulting from coupling to the single adjacent proton. The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic system. Analysis of similar compounds suggests this resonance would appear significantly upfield. umich.edu
While detailed spectral data from peer-reviewed publications are not extensively available, analysis of mixtures containing this compound has been confirmed using NMR. google.com The expected spectral features are summarized in the table below.
Interactive Table: Expected NMR Spectral Data for this compound
| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |
|---|---|---|---|---|
| ¹H | Pyridine Ring | ~7.5 - 8.8 | Multiplet (m) | JHH |
| ¹H | Difluoromethyl (-CH F₂) | ~6.5 - 7.0 | Triplet (t) | ²JHF |
| ¹⁹F | Difluoromethyl (-CHF ₂) | ~-90 to -120 | Doublet (d) | ²JFH |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The analysis of this compound has been confirmed by mass spectra in patent literature. google.com
For this compound (C₆H₅F₂N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 129.11. High-resolution mass spectrometry (HRMS) would allow for the precise determination of its elemental formula.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be dominated by several key vibrations.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Strong-Medium |
| C-F | Stretching | 1000 - 1350 | Strong |
The most characteristic and intense absorptions would be the C-F stretching bands associated with the difluoromethyl group. The aromatic C-H stretches and the ring vibrations are also key diagnostic features for the pyridine moiety.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard temperature and pressure, some chemical data sources indicate it possesses a crystal structure, suggesting that it can be crystallized at low temperatures. cymitquimica.comcymitquimica.com However, detailed crystallographic data, such as unit cell parameters, bond lengths, and bond angles from peer-reviewed studies, are not publicly available. If a single crystal could be obtained, this technique would provide unequivocal proof of the molecular structure and offer insights into intermolecular interactions in the solid state.
Computational Chemistry Approaches
Computational chemistry provides theoretical insights into molecular properties, complementing and often predicting experimental findings. These methods are particularly useful for understanding the electronic structure and reactivity of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied computational tool for predicting molecular properties. For fluorinated pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d,p) or larger, are routinely performed to gain deeper understanding. niscpr.res.innih.gov
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, providing precise bond lengths and angles.
Predict Spectroscopic Properties: Calculate theoretical IR vibrational frequencies and NMR chemical shifts. These predicted values can be compared with experimental data to confirm structural assignments.
Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential (MEP). This helps in understanding the molecule's reactivity and intermolecular interactions.
Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. Studies on similar pyridine derivatives have used these methods to correlate electronic structure with observed chemical behavior. researchgate.net
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein. These simulations help researchers understand the binding modes and affinities that underpin a compound's biological activity.
Molecular Docking Applications: Molecular docking studies have been instrumental in evaluating derivatives of this compound for various therapeutic applications. For instance, in the pursuit of novel anticancer agents, docking simulations have been performed on pyridine derivatives to predict their binding affinity to key protein targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org Similarly, docking studies are employed to investigate the potential of pyridine-containing compounds as inhibitors for critical viral proteins, such as those in the SARS-CoV-2 virus. nih.gov In antifungal drug development, docking has been used to clarify the binding interactions between this compound analogs and their target enzymes. These studies often reveal that specific interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the compound's inhibitory action. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon binding. For example, MD simulations have been used to study the interaction of potent 6-(trifluoromethyl)pyridine derivatives with the RORγt nuclear receptor, a target for autoimmune disorders. benthamdirect.com These simulations help confirm the stability of key interactions observed in docking and provide a deeper understanding of the compound's mechanism of action at a dynamic level. benthamdirect.com
The table below summarizes representative findings from docking studies involving pyridine derivatives, highlighting the target protein and the nature of the interaction.
| Compound Class | Target Protein(s) | Key Findings from Docking/Simulation |
| Pyridine Derivatives | Tubulin (Colchicine site) | Pyridine and methoxy (B1213986) groups superimpose with key rings of colchicine, indicating a similar binding mode. researchgate.net |
| 6-(Trifluoromethyl)pyridine Derivatives | RORγt Inverse Agonists | The trifluoromethyl group interacts with key residues (Leu324, Leu396, His479), contributing to binding. benthamdirect.com |
| Pyridine Derivatives | Coronavirus Proteins | Terpyridine showed strong inhibitory potential with a binding energy of -8.8 kcal/mol. nih.gov |
| Pyridine/Pyrimidine Derivatives | EGFR / VEGFR-2 | Compounds are designed to fit within the pharmacophoric requirements of both kinase inhibitors. rsc.org |
Structure-Function Relationship Studies
Structure-function or structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. For compounds containing the this compound core, SAR studies provide a roadmap for optimizing potency, selectivity, and metabolic stability. uni-muenster.denih.gov
The difluoromethyl group itself is of significant interest in drug research due to the unique properties it imparts to a molecule. uni-muenster.de SAR studies on fluorinated taxoids, for example, have demonstrated that the introduction of a difluoromethyl group can substantially enhance cytotoxicity against various cancer cell lines, including those resistant to standard therapies. researchgate.net
Key insights from SAR studies on pyridine derivatives include:
Influence of Substituents: The type, number, and position of substituent groups on the pyridine ring can dramatically alter antiproliferative activity. For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may decrease it. nih.gov
Metabolic Stability: The strategic placement of fluorinated groups, such as the difluoromethyl group, can block sites of metabolic hydroxylation, thereby improving the compound's stability and bioavailability. nih.gov
Target-Specific Interactions: In the development of RORγt inverse agonists, SAR studies revealed that modifications to the pyridine scaffold directly impact inhibitory activity, with the most potent compounds exhibiting low nanomolar efficacy. benthamdirect.com The analysis showed that specific interactions between the trifluoromethyl group (a related fluorinated group) and amino acid residues in the target's binding pocket were crucial for high affinity. benthamdirect.com
The following table presents data from a study on 3rd-generation taxoids, illustrating how structural modifications impact cytotoxic activity (IC50 values) against a human lung cancer cell line.
| Compound | R Group Modification | IC50 (nM) vs. A549 Lung Cancer Cell Line |
| Paclitaxel | (Standard Drug) | 2.4 ± 0.3 |
| Docetaxel | (Standard Drug) | 1.5 ± 0.2 |
| SB-T-1214 | (2nd-Gen Taxoid) | 0.53 ± 0.05 |
| 11a-05 | 3-(Trifluoromethoxy) | 0.44 ± 0.04 |
| 11a-06 | 3-(Difluoromethoxy) | 0.41 ± 0.03 |
Data sourced from a study on fluorine-containing 3rd-generation taxoids. nih.gov
These studies underscore the importance of the this compound scaffold and related fluorinated structures in modern drug design, providing a basis for the rational development of more effective and targeted therapeutic agents. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in 3-(Difluoromethyl)pyridine Synthesis
The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. For this compound, future research is focused on adopting methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising direction is the development of transition-metal-free synthesis methods. A novel approach has been described for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate, which is an inexpensive and readily available reagent, avoiding the need for metal catalysts. nih.gov This method proceeds in a two-step process involving N-alkylation followed by hydrolysis and decarboxylation. nih.govrsc.org
Furthermore, broader green strategies applicable to pyridine synthesis are being adapted for fluorinated derivatives. These include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields.
Solvent-free reactions: Conducting syntheses without solvents or in environmentally benign solvents like water reduces volatile organic compound (VOC) emissions.
Use of biocatalysts: Engineered enzymes offer high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysts. rsc.org
A notable development is the scalable de novo synthesis of difluoromethyl pyridines from inexpensive starting materials, which builds the pyridine ring around the difluoromethyl group rather than introducing it in a late-stage, potentially inefficient, step. nih.govacs.org This approach offers a more atom-economical and user-friendly route to a variety of substituted difluoromethyl pyridines. nih.gov
Sustainable Synthetic Methodologies and Catalyst Recycling
Building on green chemistry principles, the development of sustainable synthetic routes with an emphasis on catalyst recyclability is a major research focus. For pyridine synthesis in general, significant progress has been made, which is expected to influence the production of this compound.
One of the most innovative areas is the use of magnetically recoverable nanocatalysts. rsc.org These catalysts, often iron-based, can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.org This simplifies product purification and reduces catalyst waste. Another approach involves using recyclable polymeric anhydride catalysts for oxidation steps in pyridine synthesis, which can be recovered by simple filtration. rsc.org
Research into the thermo-catalytic conversion of renewable resources like glycerol into pyridines using zeolite catalysts also points towards a more sustainable future. rsc.org Studies have shown that these zeolite catalysts can be regenerated and reused for multiple cycles, although some deactivation can occur due to structural changes or loss of acid sites. rsc.org The adaptation of such catalytic systems for the synthesis of fluorinated pyridines from bio-based feedstocks is an emerging area of interest.
Exploration of Novel Bioisosteres and Functional Groups
The difluoromethyl (CF₂H) group is of great interest in medicinal chemistry because it is recognized as a bioisostere of several important functional groups, including hydroxyl (OH), thiol (SH), and amine (NH₂) groups. researchgate.netrsc.org A key area of future research is the systematic exploration of this bioisosteric relationship in the design of novel bioactive molecules based on the this compound scaffold.
The CF₂H group acts as a "lipophilic hydrogen bond donor," a unique combination of properties that can enhance membrane permeability and binding affinity compared to its non-fluorinated counterparts. researchgate.netrsc.orgsemanticscholar.org Research has shown that the hydrogen bond donating capacity of a CF₂H group is comparable to that of thiophenol or aniline. researchgate.netsemanticscholar.org
Recent studies have demonstrated the successful bioisosteric replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group in quorum sensing inhibitors, leading to enhanced biological activity. nih.gov This opens up new avenues for modifying the pharmacokinetic and pharmacodynamic profiles of existing drugs. Future work will likely involve the direct, late-stage conversion of functional groups like alcohols into their difluoromethyl analogs, a strategy that could dramatically accelerate the drug discovery process by avoiding lengthy de novo synthesis. princeton.edu
Application in New Material Science
While the primary focus for difluoromethylated pyridines has been in life sciences, their unique electronic properties suggest significant potential in material science. The introduction of fluorine-containing groups into organic molecules is a known strategy for developing advanced materials. nih.gov The strong electron-withdrawing nature of the difluoromethyl group can influence the electronic and photophysical properties of the pyridine ring system.
Emerging research avenues include the incorporation of this compound as a building block in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where tuning the electronic properties of materials is crucial.
Advanced Polymers: To create polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Liquid Crystals: The polarity and shape of the molecule could be exploited in the design of new liquid crystalline materials.
Diagnostic Tools: Fluorinated compounds are fundamental to non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), and novel difluoromethylated pyridine ligands could be developed for these applications. rsc.org
Development of Automated Synthesis Protocols
To accelerate the discovery and optimization of molecules containing the this compound scaffold, the development of automated synthesis protocols is a critical future direction. Flow chemistry and high-throughput synthesis platforms are transforming chemical research by enabling rapid reaction optimization and the creation of large compound libraries. researchgate.net
Continuous flow reactors offer enhanced safety, better temperature control, and the ability to handle hazardous fluorinating reagents more effectively than traditional batch methods. durham.ac.ukacs.org These systems are being developed for various fluorination reactions and can be integrated into multi-step, automated processes. researchgate.netdurham.ac.uk
Furthermore, automated platforms are being designed specifically for the generation of pyridine-based compound libraries. nih.govresearchgate.net By combining robotic liquid handlers with flow reactors and at-line analysis, researchers can perform hundreds of reactions in a short period. nih.gov Stopped-flow synthesis is an intermediate approach that combines the flexibility of batch chemistry with the automation of flow systems, minimizing reagent use while enabling the rapid generation of data for machine learning-guided experimentation. nih.gov The application of these automated strategies to synthesize a diverse range of this compound derivatives will undoubtedly accelerate the discovery of new drugs and materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(Difluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of halopyridines (e.g., 3-chloropyridine) using difluoromethylating agents like CuCF₃ or fluoroform-derived reagents. Key variables include catalyst loading (e.g., CuI at 5-10 mol%), solvent polarity (DMF or THF), and temperature (80-120°C). Optimization studies show that microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .
Q. How does the difluoromethyl group alter the electronic properties of pyridine derivatives?
- Methodological Answer : The difluoromethyl group introduces strong electron-withdrawing effects, reducing the basicity of the pyridine nitrogen by ~1-2 pKa units. This enhances metabolic stability and bioavailability, as confirmed by comparative NMR studies and computational analyses (e.g., density functional theory) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : ¹H/¹⁹F NMR is critical for confirming substitution patterns, while X-ray crystallography resolves stereoelectronic effects. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies C-F stretching vibrations (1050-1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in biological activity data for fluorinated pyridines?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent). Cross-validation using orthogonal methods—such as enzyme inhibition assays versus cellular uptake studies—is recommended. Docking simulations (e.g., AutoDock Vina) can further clarify interactions with biological targets by modeling fluorine’s van der Waals contacts .
Q. What strategies improve regioselectivity in difluoromethylation reactions?
- Methodological Answer : Transition metal catalysts (e.g., Pd/Cu systems) enable site-selective fluorination. For example, directing groups like -NH₂ or -CN on pyridine precursors guide difluoromethylation to the 3-position. Recent advances in photoredox catalysis also enhance selectivity under mild conditions (room temperature, visible light) .
Q. How do solvent and temperature affect the stability of this compound during storage?
- Methodological Answer : Stability studies indicate decomposition rates increase in polar aprotic solvents (e.g., DMSO) due to hygroscopicity. Storage under inert atmospheres (argon) at 2-8°C in anhydrous THF or dichloromethane minimizes degradation. Accelerated aging tests (40°C/75% RH) combined with HPLC monitoring are used to establish shelf-life .
Q. What computational tools are effective for predicting the reactivity of fluorinated pyridines in drug design?
- Methodological Answer : Molecular dynamics (MD) simulations and QM/MM hybrid models predict binding affinities and metabolic pathways. Tools like Gaussian (for DFT) and MOE (for docking) analyze fluorine’s stereoelectronic effects on drug-receptor interactions, validated against crystallographic data from the Protein Data Bank .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound derivatives?
- Methodological Answer : Variations in biological assays (e.g., cell line specificity, incubation time) and impurities in synthesized batches (e.g., residual solvents) are common culprits. Rigorous purification (HPLC >95% purity) and standardized protocols (e.g., NIH/EPA Tox21 guidelines) mitigate these issues. Meta-analyses of PubChem bioassay datasets (AID 743255) provide consensus activity profiles .
Q. How can researchers validate synthetic intermediates with structural ambiguity?
- Methodological Answer : Multi-nuclear NMR (¹³C, ¹⁹F) combined with 2D-COSY resolves overlapping signals. Single-crystal X-ray diffraction is the gold standard for ambiguous cases, as demonstrated in studies of 2,6-di(arylamino)-3-fluoropyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
